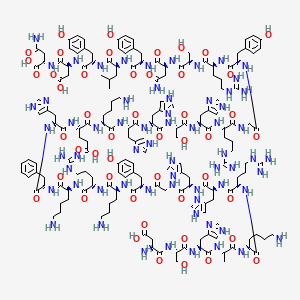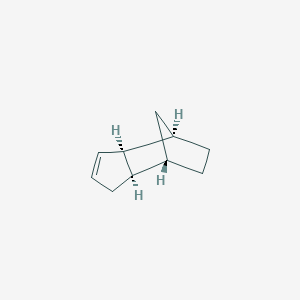
8,9-Dihydrodicyclopentadiene, exo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-Dihydrodicyclopentadiene, exo- is a chemical compound with the molecular formula C10H14. It is a derivative of dicyclopentadiene, which is a dimer of cyclopentadiene formed through a Diels-Alder reaction. The compound is characterized by its unique tricyclic structure, which includes a six-membered ring fused with two five-membered rings. This structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
8,9-Dihydrodicyclopentadiene, exo- can be synthesized through the selective hydrogenation of dicyclopentadiene. The hydrogenation process typically involves the use of catalysts such as palladium or nickel. The reaction conditions include moderate temperatures and pressures to ensure selective hydrogenation without over-reduction. The process can be carried out in a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 8,9-Dihydrodicyclopentadiene, exo- involves large-scale hydrogenation reactors equipped with efficient catalysts. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The catalysts used in industrial processes are often supported on polymer matrices to enhance their stability and reusability .
化学反応の分析
Types of Reactions
8,9-Dihydrodicyclopentadiene, exo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the double bond, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures.
Substitution: Halogens (e.g., bromine) in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
8,9-Dihydrodicyclopentadiene, exo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and high-energy fuels
作用機序
The mechanism of action of 8,9-Dihydrodicyclopentadiene, exo- involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Dicyclopentadiene: The parent compound from which 8,9-Dihydrodicyclopentadiene, exo- is derived.
Tetrahydrodicyclopentadiene: A fully hydrogenated derivative of dicyclopentadiene.
Norbornene: A structurally related compound with similar reactivity.
Uniqueness
8,9-Dihydrodicyclopentadiene, exo- is unique due to its specific tricyclic structure and the presence of a double bond, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
特性
CAS番号 |
3129-29-1 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2/t7-,8+,9+,10-/m1/s1 |
InChIキー |
HANKSFAYJLDDKP-XFWSIPNHSA-N |
異性体SMILES |
C1C[C@@H]2C[C@H]1[C@@H]3[C@H]2C=CC3 |
正規SMILES |
C1CC2CC1C3C2C=CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


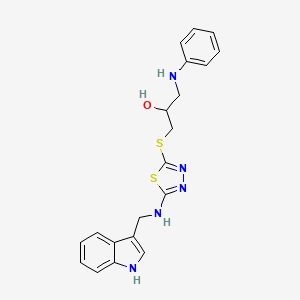


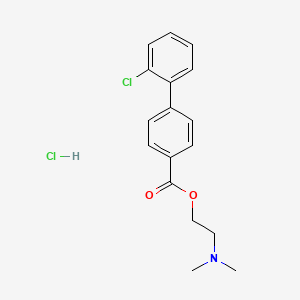
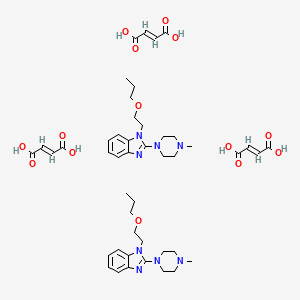


![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)


